molecular formula C10H10FN B2614009 3-Ethyl-4-fluoro-1H-indole CAS No. 1360962-90-8

3-Ethyl-4-fluoro-1H-indole

Cat. No.: B2614009
CAS No.: 1360962-90-8
M. Wt: 163.195
InChI Key: PBFCGWSTZBRVPN-UHFFFAOYSA-N
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Description

3-Ethyl-4-fluoro-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological and pharmacological activities. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications. The addition of ethyl and fluoro groups to the indole nucleus enhances its chemical properties and biological activities, making this compound a compound of interest in scientific research.

Scientific Research Applications

3-Ethyl-4-fluoro-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-fluoro-1H-indole can be achieved through several methods, including:

    Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions to form indoles. For this compound, the starting materials would include 4-fluorophenylhydrazine and an appropriate ethyl-substituted ketone.

    Bartoli Indole Synthesis: This method involves the reaction of nitroarenes with vinyl Grignard reagents, followed by reduction and cyclization to form indoles. The use of 4-fluoronitrobenzene and ethyl vinyl ether can lead to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-fluoro-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation and Reduction: The compound can undergo oxidation to form indole-3-carboxylic acids or reduction to form indolines.

    Nucleophilic Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid under controlled temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.

    Oxidation: Products include indole-3-carboxylic acids.

    Reduction: Products include indolines.

Comparison with Similar Compounds

    3-Ethyl-1H-indole: Lacks the fluoro group, which may result in different chemical and biological properties.

    4-Fluoro-1H-indole: Lacks the ethyl group, affecting its reactivity and biological activity.

    3-Methyl-4-fluoro-1H-indole: Similar structure but with a methyl group instead of an ethyl group, leading to variations in properties.

Uniqueness: 3-Ethyl-4-fluoro-1H-indole is unique due to the combined presence of both ethyl and fluoro groups on the indole nucleus. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

3-ethyl-4-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c1-2-7-6-12-9-5-3-4-8(11)10(7)9/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFCGWSTZBRVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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